N-(3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl)-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl)-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide: is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl)-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of various substituents. Common synthetic routes include:
Formation of the Propyl Chain: The propyl chain with 4-chlorophenyl and 4-fluorophenyl groups can be synthesized through Friedel-Crafts alkylation reactions.
Pyridinone Ring Formation: The pyridinone ring is formed via cyclization reactions involving appropriate precursors.
Final Coupling: The final step involves coupling the propyl chain with the pyridinone ring through amide bond formation, typically using reagents like carbodiimides under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl)-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyridinone ring can be reduced to form alcohols.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl)-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.
Biology: Study of its effects on cellular pathways and its potential as a biochemical tool.
Materials Science: Exploration of its properties for use in advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of N-(3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl)-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl)-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide: can be compared with other compounds having similar structural motifs, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C24H24ClFN2O3 |
---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
N-[3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-2-(5-methoxy-2-methyl-4-oxopyridin-1-yl)acetamide |
InChI |
InChI=1S/C24H24ClFN2O3/c1-16-13-22(29)23(31-2)14-28(16)15-24(30)27-12-11-21(17-3-7-19(25)8-4-17)18-5-9-20(26)10-6-18/h3-10,13-14,21H,11-12,15H2,1-2H3,(H,27,30) |
InChI Key |
RNAZEEXMGAFULA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=CN1CC(=O)NCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.